molecular formula C17H20FN3O2 B5385779 N-(4-fluorophenyl)-2-[4-(furan-2-ylmethyl)piperazin-1-yl]acetamide

N-(4-fluorophenyl)-2-[4-(furan-2-ylmethyl)piperazin-1-yl]acetamide

Cat. No.: B5385779
M. Wt: 317.36 g/mol
InChI Key: QTNWSBXMFIQAGM-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-[4-(furan-2-ylmethyl)piperazin-1-yl]acetamide is a synthetic organic compound that features a fluorophenyl group, a furan ring, and a piperazine moiety. Compounds with such structures are often explored for their potential pharmacological properties, including their use as intermediates in drug synthesis or as active pharmaceutical ingredients.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-[4-(furan-2-ylmethyl)piperazin-1-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Piperazine Derivative: Starting with piperazine, the furan-2-ylmethyl group can be introduced through nucleophilic substitution reactions.

    Acylation Reaction: The resulting piperazine derivative can then be acylated with 4-fluorophenylacetyl chloride under basic conditions to form the final compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, continuous flow chemistry, and stringent purification processes such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-[4-(furan-2-ylmethyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be susceptible to oxidation under strong oxidative conditions.

    Reduction: The compound can be reduced at the carbonyl group or the furan ring under appropriate conditions.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents or nitrating agents for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a furanone derivative, while reduction could lead to a dihydrofuran derivative.

Scientific Research Applications

N-(4-fluorophenyl)-2-[4-(furan-2-ylmethyl)piperazin-1-yl]acetamide may have various applications in scientific research:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying receptor-ligand interactions due to its piperazine moiety.

    Medicine: Exploration as a potential therapeutic agent, particularly in the field of neuropharmacology.

    Industry: Use in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action for N-(4-fluorophenyl)-2-[4-(furan-2-ylmethyl)piperazin-1-yl]acetamide would depend on its specific application. In a pharmacological context, it might interact with specific receptors or enzymes, modulating their activity. The piperazine moiety is known to interact with neurotransmitter receptors, which could be a potential pathway.

Comparison with Similar Compounds

Similar Compounds

    N-(4-fluorophenyl)-2-[4-(2-furylmethyl)piperazin-1-yl]acetamide: A closely related compound with similar structural features.

    N-(4-chlorophenyl)-2-[4-(furan-2-ylmethyl)piperazin-1-yl]acetamide: Another analog with a chlorine substituent instead of fluorine.

Uniqueness

N-(4-fluorophenyl)-2-[4-(furan-2-ylmethyl)piperazin-1-yl]acetamide is unique due to the presence of the fluorine atom, which can significantly influence its pharmacokinetic properties, such as metabolic stability and membrane permeability.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[4-(furan-2-ylmethyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O2/c18-14-3-5-15(6-4-14)19-17(22)13-21-9-7-20(8-10-21)12-16-2-1-11-23-16/h1-6,11H,7-10,12-13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTNWSBXMFIQAGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CO2)CC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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